molecular formula C8H9BrFN3 B13684236 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine

1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine

Cat. No.: B13684236
M. Wt: 246.08 g/mol
InChI Key: KJCNUPNMMJGOMZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine is a guanidine derivative featuring a substituted phenyl ring with bromo, fluoro, and methyl groups. Guanidine derivatives are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and ion channel modulation properties. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties and binding affinity, while the methyl group introduces steric hindrance.

Properties

Molecular Formula

C8H9BrFN3

Molecular Weight

246.08 g/mol

IUPAC Name

2-(4-bromo-5-fluoro-2-methylphenyl)guanidine

InChI

InChI=1S/C8H9BrFN3/c1-4-2-5(9)6(10)3-7(4)13-8(11)12/h2-3H,1H3,(H4,11,12,13)

InChI Key

KJCNUPNMMJGOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=C(N)N)F)Br

Origin of Product

United States

Chemical Reactions Analysis

1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding nitro or hydroxyl derivatives.

    Coupling Reactions: The guanidine group can participate in coupling reactions with various electrophiles, forming new C-N bonds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their conformation and activity . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the aromatic ring critically determine the compound’s reactivity, solubility, and biological interactions. Key structural analogs include:

Compound Name Substituents Key Features Biological Activity/Application Reference
2-Guanidinobenzimidazole (2GBI) Benzimidazole core Conjugated guanidine groups enhance HV1 channel inhibition (IC50: 38 μM) Ion channel modulation
1-(1,3-Benzothiazol-2-yl)guanidine Benzothiazole core Five-membered aromatic ring with conjugated guanidine HV1 inhibition, neuroprotective potential
1-[(2-Bromo-5-chloro-4-fluorophenyl)...]guanidine Bromo, chloro, fluoro, methyleneamino Structural analog used as a pharmaceutical intermediate; analyzed via LCMS Intermediate for drug synthesis
Compound 4 (Antimicrobial study) Linear alkyl/macrocyclic groups Broad-spectrum antibacterial (MIC: 0.5–1 mg/L against Gram± bacteria) Antimicrobial agent
Guanidine nitrate Nitrate salt High acute toxicity (rat oral LD50: ~1,100 mg/kg); explosive properties Industrial/explosive applications

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and fluoro substituents in 1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine enhance lipophilicity and membrane permeability compared to simpler guanidine salts (e.g., guanidine nitrate) .
  • Steric Effects : The 2-methyl group may reduce binding flexibility but improve target specificity in enzyme inhibition .
  • Biological Activity : Compounds with conjugated aromatic systems (e.g., benzimidazole, benzothiazole) show higher potency in ion channel modulation, suggesting that the phenyl ring in the target compound could similarly interact with biological targets .

Biological Activity

1-(4-Bromo-5-fluoro-2-methylphenyl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H9BrF2N4
  • Molecular Weight : 292.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of certain receptors and enzymes involved in various physiological processes. Its guanidine group is known to participate in hydrogen bonding, which can enhance its binding affinity to biological targets.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. Results demonstrate that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .
  • Agonist Activity : Recent findings indicate that this compound may act as an agonist for specific receptors involved in metabolic regulation. For instance, it has shown promising results in modulating pathways associated with appetite regulation and energy homeostasis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various guanidine derivatives, including this compound, revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, showing that the compound could be a candidate for further development as an antimicrobial agent .

Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the low micromolar range (10–20 µM), indicating substantial cytotoxic effects. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC = 8–32 µg/mL
CytotoxicityInduces apoptosis in cancer cell lines; IC50 = 10–20 µM
Agonist ActivityModulates metabolic pathways related to appetite regulation

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